![molecular formula C19H27NO3 B2780022 N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide CAS No. 2411218-86-3](/img/structure/B2780022.png)
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It belongs to the class of chemicals known as aminoalkylindoles and acts as a potent agonist at the cannabinoid receptors CB1 and CB2. Due to its high potency and easy availability, JWH-018 has gained popularity as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States in 2011. However, JWH-018 also has potential scientific research applications, which will be discussed in
Mechanism of Action
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide acts as a potent agonist at the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a variety of physiological effects. The activation of CB1 receptors is responsible for the psychoactive effects of N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide, while the activation of CB2 receptors is involved in the anti-inflammatory and immunomodulatory effects.
Biochemical and physiological effects:
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide has a variety of biochemical and physiological effects, including the activation of the mesolimbic dopamine pathway, which is responsible for the rewarding effects of drugs of abuse. It also increases levels of the neurotransmitter glutamate, which is involved in learning and memory. N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide has been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune diseases and cancer.
Advantages and Limitations for Lab Experiments
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the cannabinoid receptors CB1 and CB2. However, its use is limited by its classification as a Schedule I controlled substance, which makes it difficult to obtain for research purposes. Additionally, the psychoactive effects of N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide, including the development of more selective agonists for the cannabinoid receptors CB1 and CB2. These compounds may have therapeutic potential without the psychoactive effects of N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide. Additionally, further research is needed to investigate the potential anti-inflammatory and immunomodulatory effects of N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide and other synthetic cannabinoids, which may have applications in the treatment of autoimmune diseases and cancer.
Synthesis Methods
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide can be synthesized using a variety of methods, including the condensation of 1-pentylindole with 4-methoxybenzoyl chloride, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 1-pentylindole with 4-propoxybenzoyl chloride, followed by reduction with sodium borohydride. Both methods result in the formation of N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide as a white crystalline powder.
Scientific Research Applications
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide has potential scientific research applications due to its ability to bind to the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body and are involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide has been studied for its potential therapeutic effects in the treatment of pain, inflammation, and anxiety. It has also been investigated for its potential use as an anti-cancer agent.
properties
IUPAC Name |
N-(4-hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-3-13-23-18-11-5-15(6-12-18)14-20(19(22)4-2)16-7-9-17(21)10-8-16/h4-6,11-12,16-17,21H,2-3,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLBNEVZQCKUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN(C2CCC(CC2)O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


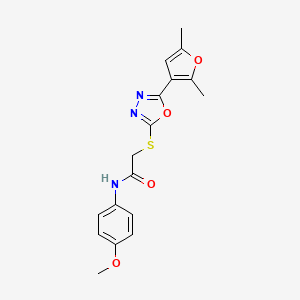
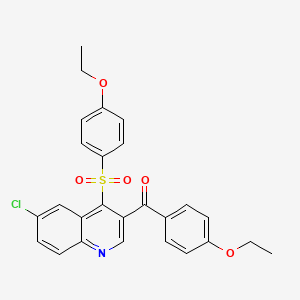
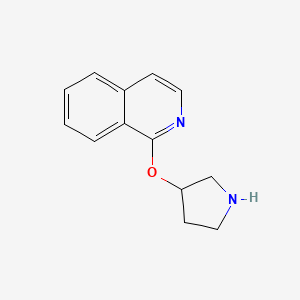

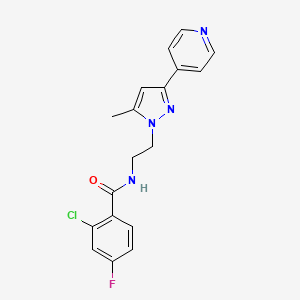
![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2779952.png)

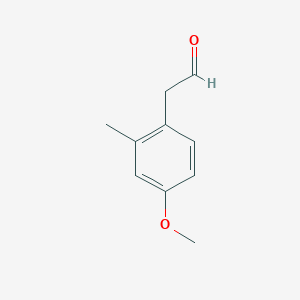

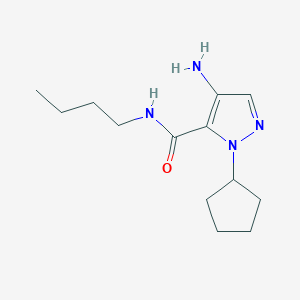
![3,7,9-Trimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2779957.png)
![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide](/img/structure/B2779961.png)
![N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2779962.png)